molecular formula C34H28N4O5 B14344621 1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- CAS No. 100549-96-0

1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)-

Cat. No.: B14344621
CAS No.: 100549-96-0
M. Wt: 572.6 g/mol
InChI Key: SVNHRKXYESMTHK-UHFFFAOYSA-N
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Description

1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- typically involves multi-step organic reactions. These reactions may include:

    Condensation reactions: to form the indole ring.

    Amination reactions: to introduce the amino group.

    Oxidation and reduction reactions: to achieve the desired oxidation states.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch processing: for precise control over reaction conditions.

    Catalysis: to improve reaction efficiency and yield.

    Purification techniques: such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- involves interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Blocking the activity of specific enzymes.

    Receptor binding: Interacting with cellular receptors to modulate signaling pathways.

    Gene expression: Influencing the expression of specific genes.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carboxylic acid: A simpler indole derivative with similar biological activities.

    2,3-Dihydro-1H-indole-5-carboxylic acid: Another indole derivative with different substitution patterns.

    2-Phenyl-1H-pyrazol-3-yl derivatives: Compounds with similar pyrazole structures.

Uniqueness

1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- is unique due to its complex structure, which combines indole, pyrazole, and other functional groups. This complexity may confer unique biological activities and potential therapeutic applications.

Properties

CAS No.

100549-96-0

Molecular Formula

C34H28N4O5

Molecular Weight

572.6 g/mol

IUPAC Name

1-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]-2-oxo-3,3-diphenylindole-5-carboxylic acid

InChI

InChI=1S/C34H28N4O5/c1-22-30(31(40)38(36(22)2)26-16-10-5-11-17-26)35-29(39)21-37-28-19-18-23(32(41)42)20-27(28)34(33(37)43,24-12-6-3-7-13-24)25-14-8-4-9-15-25/h3-20H,21H2,1-2H3,(H,35,39)(H,41,42)

InChI Key

SVNHRKXYESMTHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=C(C=C(C=C4)C(=O)O)C(C3=O)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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